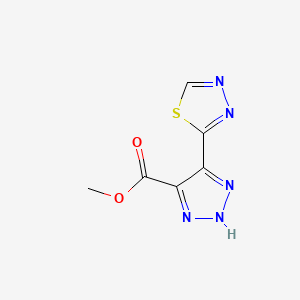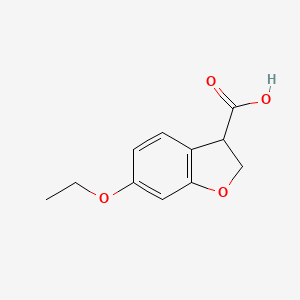![molecular formula C16H21NO3S B6604926 4-(cyclopropylmethoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane CAS No. 2763780-23-8](/img/structure/B6604926.png)
4-(cyclopropylmethoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cyclopropylmethoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane, commonly known as CPMMB, is a cyclic organic compound that has been extensively studied for its potential applications in scientific research. CPMMB is a versatile compound, as it can be used as a ligand in coordination chemistry, as a substrate in biochemistry, and as a catalyst in organic synthesis.
Aplicaciones Científicas De Investigación
CPMMB is a versatile compound that has a wide range of scientific research applications. CPMMB can be used as a ligand in coordination chemistry, as a substrate in biochemistry, and as a catalyst in organic synthesis. In coordination chemistry, CPMMB can be used to form complexes with metal ions, which can then be used for a variety of purposes, such as catalysis and sensing. In biochemistry, CPMMB can be used as a substrate for enzymes, allowing researchers to study the function of enzymes in detail. In organic synthesis, CPMMB can be used as a catalyst to facilitate the formation of organic compounds.
Mecanismo De Acción
The mechanism of action of CPMMB is not yet fully understood. However, it is believed that CPMMB acts as a Lewis acid, which means that it can accept electrons from other molecules. This allows CPMMB to form complexes with metal ions, which can then be used for a variety of purposes, such as catalysis and sensing. In addition, CPMMB can also act as a substrate for enzymes, allowing researchers to study the function of enzymes in detail.
Biochemical and Physiological Effects
The biochemical and physiological effects of CPMMB are not yet fully understood. However, it is believed that CPMMB can act as a Lewis acid, which means that it can accept electrons from other molecules. This allows CPMMB to form complexes with metal ions, which can then be used for a variety of purposes, such as catalysis and sensing. In addition, CPMMB can also act as a substrate for enzymes, allowing researchers to study the function of enzymes in detail.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using CPMMB in lab experiments include its versatility, cost-effectiveness, and ease of synthesis. CPMMB can be used as a ligand in coordination chemistry, as a substrate in biochemistry, and as a catalyst in organic synthesis. In addition, CPMMB can be synthesized using a variety of methods, including the Stille coupling reaction, the Suzuki-Miyaura cross-coupling reaction, and the Sonogashira coupling reaction. The main limitation of using CPMMB in lab experiments is that its mechanism of action is not yet fully understood.
Direcciones Futuras
There are a number of potential future directions for research on CPMMB. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery. In addition, further research into the synthesis of CPMMB and its derivatives could lead to the development of more efficient and cost-effective methods of synthesizing the compound. Finally, further research into the structure-activity relationships of CPMMB could lead to the development of novel compounds with improved activity.
Métodos De Síntesis
CPMMB can be synthesized by a variety of methods, including the Stille coupling reaction, the Suzuki-Miyaura cross-coupling reaction, and the Sonogashira coupling reaction. The Stille coupling reaction is the most common method of synthesizing CPMMB, as it is relatively simple and cost-effective. In this reaction, an alkyl halide and aryl halide are reacted with a palladium catalyst in the presence of an organotin reagent. The Suzuki-Miyaura cross-coupling reaction is also used to synthesize CPMMB, but it is more expensive and requires more steps than the Stille coupling reaction. The Sonogashira coupling reaction is the most difficult method of synthesizing CPMMB, as it requires the use of a palladium catalyst, an organotin reagent, and a base.
Propiedades
IUPAC Name |
4-(cyclopropylmethoxy)-2-(4-methylphenyl)sulfonyl-2-azabicyclo[2.1.1]hexane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3S/c1-12-2-6-15(7-3-12)21(18,19)17-11-16(8-14(17)9-16)20-10-13-4-5-13/h2-3,6-7,13-14H,4-5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGUPJIEVLDDFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3(CC2C3)OCC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-cyclopropylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B6604847.png)

![tert-butyl N-[(1-propanoylcyclopropyl)methyl]carbamate](/img/structure/B6604870.png)

![4-({[(2-methylpyrimidin-4-yl)methyl]amino}methyl)benzoic acid dihydrochloride](/img/structure/B6604878.png)
![2-[(tert-butoxy)carbonyl]-6-methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid](/img/structure/B6604885.png)
![dimethyl({3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-6-yl}methyl)amine trihydrochloride](/img/structure/B6604890.png)


![4-(2,2-difluoroethoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604929.png)
![2-[(tert-butoxy)carbonyl]-4-chloro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid, Mixture of diastereomers](/img/structure/B6604940.png)
![2-(4-methylbenzenesulfonyl)-4-(octyloxy)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604944.png)
![2-(4-methylbenzenesulfonyl)-4-(2,2,2-trifluoroethoxy)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604946.png)
![2-(4-methylbenzenesulfonyl)-4-(2,2,3,3,3-pentafluoropropoxy)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604947.png)
